Sourcing pyrimidine-5-carbaldehydes often yields chlorinated byproducts from Vilsmeier-Haack formylation, requiring toxic solvents. 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde (CAS 14160-85-1) overcomes this: its 2-methyl-4,6-dihydroxy pattern prevents Cl substitution, enabling water-based reactions.
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde (CAS 14160-85-1) is a highly reactive, multifunctional pyrimidine building block characterized by a C5 formyl group flanked by two hydroxyl groups and a C2 methyl group. In industrial and pharmaceutical synthesis, it serves as a critical precursor for constructing complex fused heterocycles and bridged bisazomethine systems. Its primary procurement value lies in the electrophilic reactivity of the carbaldehyde group, which readily undergoes nucleophilic addition, combined with the hydrogen-bonding capacity and solubility advantages imparted by the hydroxyl groups. This specific substitution pattern ensures predictable reactivity in condensation reactions, making it a preferred intermediate for developing broad-spectrum bioactive compounds without necessitating harsh organic solvents in downstream coupling .
Substituting 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde with generic pyrimidine analogs, such as unformylated 2-methylpyrimidine-4,6-diol or halogenated variants like 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, fundamentally alters process compatibility and downstream yields. Unformylated precursors completely lack the electrophilic center required for Schiff base formation and multicomponent condensations. Conversely, halogenated analogs often require strictly anhydrous conditions and toxic organic solvents for downstream functionalization. Furthermore, during the formylation of closely related pyrimidine-4,6-diols via the Vilsmeier-Haack reaction, unwanted substitution of hydroxyl groups by chlorine atoms frequently occurs. The unique steric and electronic profile of the 2-methyl-4,6-dihydroxy system prevents this side reaction, ensuring clean formylation and allowing subsequent nucleophilic additions to proceed in environmentally benign solvents like water with exceptionally high yields[1], [2].
A critical manufacturing advantage of 2-methylpyrimidine-4,6-diol as a precursor for 5-carbaldehyde synthesis is its resistance to halogenation. When subjected to Vilsmeier-Haack formylation (POCl3/DMF), closely related pyrimidine-4,6-diol substrates typically undergo simultaneous and undesirable substitution of their hydroxyl groups for chlorine atoms. In contrast, the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde proceeds with 0% hydroxyl-chlorine substitution, yielding exclusively the target 5-formyl derivative. Using N,N-dimethylformamide (DMF) as the reaction medium at 80 °C for 5 hours achieves a practical isolated yield of 61%, outperforming alternative solvents like benzene, 1,2-dichloroethane, and o-xylene in both residence time and product purity[1].
| Evidence Dimension | Hydroxyl-to-Chlorine Substitution Rate during Formylation |
| Target Compound Data | 0% chlorination (exclusive formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde) |
| Comparator Or Baseline | Generic pyrimidine-4,6-diols (High susceptibility to OH-to-Cl substitution) |
| Quantified Difference | Complete suppression of unwanted chlorination side-reactions |
| Conditions | Vilsmeier-Haack reaction (POCl3/DMF), 80 °C, 5 hours |
Eliminates the need for complex downstream purification to remove chlorinated byproducts, ensuring high-purity precursor material for pharmaceutical synthesis.
The procurement of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde enables highly efficient, green-chemistry-compliant downstream functionalization. When reacted with aliphatic diamines (such as ethane-1,2-diamine or propane-1,2-diamine) in a 2:1 molar ratio to form bridged bisazomethine systems, the reaction can be conducted using water as the sole solvent. Under reflux conditions for 4 hours with a catalytic amount of acetic acid, this compound achieves isolated target product yields of 85–90%. This strongly contrasts with halogenated or highly lipophilic pyrimidine carbaldehydes, which typically require volatile organic solvents (VOCs) and complex workups to achieve comparable coupling efficiencies [1].
| Evidence Dimension | Isolated Yield in 100% Aqueous Solvent |
| Target Compound Data | 85–90% yield of bisazomethines |
| Comparator Or Baseline | Standard lipophilic/halogenated pyrimidine carbaldehydes (Require organic solvents for high yields) |
| Quantified Difference | Enables >85% yield utilizing water as the sole solvent |
| Conditions | Nucleophilic addition with aliphatic diamines (2:1 ratio), water solvent, catalytic acetic acid, 4 hours reflux |
Allows manufacturers to eliminate toxic organic solvents in downstream Schiff base synthesis while maintaining exceptionally high isolated yields.
For pharmaceutical procurement, the safety profile of a building block's derivatives is paramount. Bridged bisazomethines synthesized directly from 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde have been evaluated via rigorous in silico screening (PASS Online, GUSAR Online). The derivatives consistently demonstrate Class 4 and Class 5 toxicity profiles, indicating a very low risk of acute toxicity. This makes the 4,6-dihydroxy-2-methyl core significantly more attractive for developing antihypertensive, antibacterial, and anticancer agents compared to alternative highly functionalized heterocyclic scaffolds that frequently impart higher baseline toxicity or reactive metabolite liabilities [1].
| Evidence Dimension | Acute Toxicity Classification of Derivatives |
| Target Compound Data | Class 4 and Class 5 (Low risk) |
| Comparator Or Baseline | Alternative highly functionalized heterocyclic scaffolds (Often Class 1-3 higher toxicity) |
| Quantified Difference | Consistently low acute toxicity risk for downstream bisazomethine derivatives |
| Conditions | In silico acute toxicity screening (GUSAR-online) of 5-formyl pyrimidine-4,6-diol derived bisazomethines |
De-risks early-stage drug discovery pipelines by providing a structurally versatile scaffold with a proven low-toxicity baseline.
Due to its excellent solubility and reactivity profile in polar media, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde is the optimal precursor for synthesizing 1,3-diazine-bridged bisazomethines. Industrial and academic laboratories can perform nucleophilic addition with aliphatic diamines using water as the sole solvent, achieving 85–90% yields while eliminating volatile organic compounds (VOCs) from the process workflow [1].
The compound's unique 5-formyl-4,6-dihydroxy substitution pattern makes it a highly valuable building block in drug discovery. It is specifically procured to construct novel heterocyclic frameworks that exhibit predicted antihypertensive, antibacterial, and anticancer properties, benefiting from the low acute toxicity (Class 4/5) inherent to this specific pyrimidine core [1].
Because its synthesis avoids the unwanted hydroxyl-to-chlorine substitution common in Vilsmeier-Haack formylations of related diols, this compound is ideal for processes requiring high-purity oxygenated pyrimidines. It serves as a reliable, reproducible electrophile in Knoevenagel condensations and other multicomponent reactions aimed at producing complex fused pyrimidine derivatives [2].